molecular formula C17H13F2N3O2 B6556107 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide CAS No. 1040661-47-9

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B6556107
CAS No.: 1040661-47-9
M. Wt: 329.30 g/mol
InChI Key: TZEYWDBVPRIVSG-UHFFFAOYSA-N
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Description

The compound 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide features a central acetamide backbone substituted with two distinct heterocyclic moieties:

  • A 5-(2,4-difluorophenyl)-1,2-oxazol-3-yl group, which incorporates a fluorine-rich aromatic system fused to an oxazole ring.
  • A 6-methylpyridin-2-yl group attached via the acetamide nitrogen.

Fluorinated aromatic systems and heterocycles like oxazole and pyridine are common in bioactive molecules due to their ability to enhance metabolic stability, lipophilicity, and target binding .

Properties

IUPAC Name

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-10-3-2-4-16(20-10)21-17(23)9-12-8-15(24-22-12)13-6-5-11(18)7-14(13)19/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEYWDBVPRIVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds from the evidence share structural motifs with the target molecule:

Compound Name / ID (from Evidence) Key Structural Features Molecular Weight (g/mol) Notable Substituents
Target Compound Oxazole, 2,4-difluorophenyl, 6-methylpyridine Not provided Fluorine atoms, methylpyridine
7d () Thiadiazole, 2-fluorophenoxy, methoxyphenyl ~500 (estimated) Chlorine, methoxy, fluorophenoxy
EN300-265916 () Oxazole, 5-methyl-1,2-oxazol-3-yl, chloropyridine 271.12 Chlorine, methyloxazole
Compounds Triazole, difluorophenyl, pyridin-2-yl Varies Fluorine, triazole, pyridine

Key Observations:

  • Oxazole vs. Thiadiazole (): The target compound’s oxazole ring may confer different electronic and steric properties compared to thiadiazole in compound 7d.
  • Fluorophenyl vs. Chlorophenyl/Methoxyphenyl: The 2,4-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to chlorophenyl (EN300-265916) or methoxyphenyl (7d) substituents. Fluorine’s electronegativity may also improve target affinity .
  • Pyridine Substituents: The 6-methylpyridin-2-yl group in the target compound contrasts with the unsubstituted pyridine in compounds. Methyl groups can modulate solubility and steric hindrance at binding sites .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 2,4-difluorophenyl group likely increases the target compound’s logP compared to chlorophenyl (EN300-265916) or methoxyphenyl (7d) analogs. This could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Molecular Weight: The target compound’s molecular weight is expected to exceed 350 g/mol (based on structural complexity), aligning with small-molecule drug candidates. Lower molecular weight analogs (e.g., EN300-265916 at 271.12 g/mol) may exhibit better bioavailability .
  • Metabolic Stability: Fluorine atoms in the target compound may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

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